Simtrazene
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Overview
Description
- In preclinical studies, centrazene demonstrated efficacy in prolonging the lifespan of mice with C3H mammary tumors but did not exhibit activity against other tumor types .
Simtrazene: , is an anti-neoplastic compound. Unlike alkylating agents, it does not directly alkylate DNA.
Preparation Methods
Synthetic Routes: The synthetic routes for Simtrazene are not widely documented. it is typically prepared through chemical synthesis.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions: Simtrazene may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information about specific reagents and conditions is scarce.
Major Products: The major products formed during this compound reactions remain unspecified.
Scientific Research Applications
Analytical Chemistry: Simtrazene serves as a chemical reagent in analytical chemistry. It is commonly used for detecting and determining selenium and antimony.
Organic Synthesis: Researchers employ this compound in organic synthesis reactions.
Nitrogen Removal and Oxygen Absorption: It can also function as a reagent for nitrogen removal and oxygen absorption in analytical processes.
Mechanism of Action
- The precise mechanism by which Simtrazene exerts its effects is not fully elucidated.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: Investigations into the pathways affected by this compound are ongoing.
Comparison with Similar Compounds
Uniqueness: Simtrazene’s uniqueness lies in its distinct mechanism of action compared to traditional alkylating agents.
Similar Compounds: Unfortunately, I do not have information on similar compounds at this time.
Remember that this compound’s documentation is limited, and further research may provide additional insights into its properties and applications
Properties
CAS No. |
5579-27-1 |
---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(N-methylanilino)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-17(13-9-5-3-6-10-13)15-16-18(2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+ |
InChI Key |
WRINSSLBPNLASA-FOCLMDBBSA-N |
SMILES |
CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=N/N(C)C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)N=NN(C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
5579-27-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simtrazene; NSC 86491; NSC-86491; NSC86491 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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